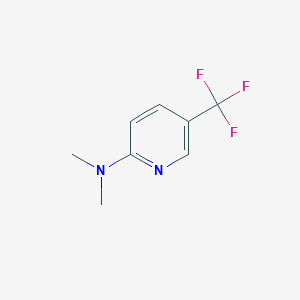

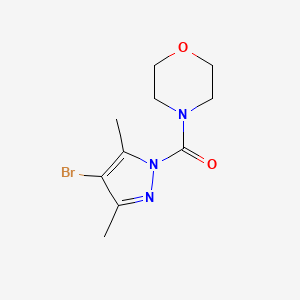

![molecular formula C14H18N6O B2460888 N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097928-36-2](/img/structure/B2460888.png)

N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine” is a complex organic compound. It appears to contain a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a 1,3,5-trimethyl-1H-pyrazole group , which is a type of pyrazole. Pyrazoles are a class of compounds containing a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For instance, the amine group on the pyrimidine ring might be expected to participate in typical amine reactions, such as protonation or nucleophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Some properties, like solubility, melting point, and boiling point, can be estimated based on the types of functional groups present .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Compounds with the pyrazole and pyrimidin-4-amine motifs are synthesized for various scientific purposes, including exploring their structural and chemical properties. A study detailed the synthesis, characterization, and X-ray crystal study of pyrazole derivatives, revealing their potential as antitumor, antifungal, and antibacterial agents due to their unique geometric parameters and theoretical physical and chemical properties (Titi et al., 2020).

Biological Activities

The biological activities of pyrazolo[3,4-d]pyrimidine derivatives have been a significant focus, with studies reporting their efficacy as antimicrobial, anti-inflammatory, and anticancer agents. For instance, new pyrazole and antibacterial pyrazolopyrimidine derivatives have been synthesized, showing significant antibacterial activity (Rahmouni et al., 2014). Another study synthesized pyrimidine-linked pyrazole heterocyclics, evaluating their insecticidal and antibacterial potential, underscoring the versatility of these compounds in pharmacological research (Deohate & Palaspagar, 2020).

Antimicrobial Evaluation

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. Studies illustrate the synthesis of novel systems derived from cyclopenta[pyrido]furo[pyrimidine] and their pronounced antimicrobial properties, highlighting the compound's role in developing new antimicrobial agents (Sirakanyan et al., 2021).

Structural Analysis

The structural analysis of these compounds provides insights into their potential pharmacological applications. A study on solvent-free synthesis and structural characterization of azolyl-substituted pyrimidines revealed their molecular structure and interactions, suggesting potential for further pharmacological exploration (Hoz et al., 2002).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[3-(pyrimidin-4-ylamino)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O/c1-9-13(10(2)19(3)18-9)14(21)20-6-11(7-20)17-12-4-5-15-8-16-12/h4-5,8,11H,6-7H2,1-3H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLWNWNYNHJTDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N2CC(C2)NC3=NC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-4-yl)methanone oxalate](/img/structure/B2460806.png)

![(E)-4-(Dimethylamino)-N-[1-(2-hydroxyphenyl)propyl]but-2-enamide](/img/structure/B2460808.png)

![3-((2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2460809.png)

![1-(adamantane-1-carbonyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2460812.png)

![7-Fluoro-2-methyl-3-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2460816.png)

![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B2460821.png)

![4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride](/img/structure/B2460822.png)

![(2-Fluorospiro[2.3]hexan-5-yl)methanamine](/img/structure/B2460823.png)